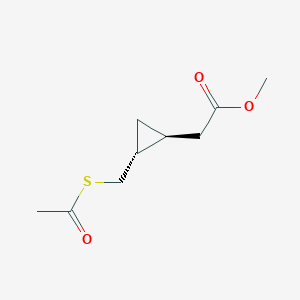

Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate

Description

Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate is a cyclopropane derivative featuring a stereochemically defined (1S,2R) configuration. The compound includes an acetylthio-methyl substituent on the cyclopropane ring and a methyl ester group. Its molecular formula is C₉H₁₄O₃S, with a molecular weight of 202.27 g/mol. Cyclopropane derivatives are widely used in organic synthesis and pharmaceuticals due to their strained ring system, which enhances reactivity and enables diverse functionalization .

Properties

Molecular Formula |

C9H14O3S |

|---|---|

Molecular Weight |

202.27 g/mol |

IUPAC Name |

methyl 2-[(1S,2R)-2-(acetylsulfanylmethyl)cyclopropyl]acetate |

InChI |

InChI=1S/C9H14O3S/c1-6(10)13-5-8-3-7(8)4-9(11)12-2/h7-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |

InChI Key |

SIDWYIUGKJXZQA-YUMQZZPRSA-N |

Isomeric SMILES |

CC(=O)SC[C@@H]1C[C@H]1CC(=O)OC |

Canonical SMILES |

CC(=O)SCC1CC1CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One possible route could involve the reaction of a cyclopropyl carboxylic acid derivative with an acetylthio reagent under suitable conditions to introduce the acetylthio group. The final step would involve esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate can undergo various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The acetylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Could be explored for its pharmacological properties.

Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The acetylthio group could play a role in binding interactions or redox reactions.

Comparison with Similar Compounds

Structural and Functional Features

The table below compares the target compound with structurally related cyclopropane derivatives:

Stereochemical Influence

The (1S,2R) configuration in the target compound and 2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid () highlights the role of stereochemistry in reactivity and bioactivity. Enantiomers of cyclopropane derivatives often exhibit divergent biological effects, underscoring the importance of controlled synthesis .

Research Findings and Implications

Functional Group Trade-offs: Bromine and chlorine substituents enhance electrophilicity but may limit biocompatibility.

Synthetic Versatility : The target compound’s acetylthio-methyl group offers orthogonal reactivity compared to halogens, enabling selective modifications in multi-step syntheses.

Toxicity Profile : While chlorinated cyclopropanes (e.g., C₆H₇ClO₂) are associated with neurotoxicity, the acetylthio derivative’s toxicity profile remains understudied but is hypothesized to be milder .

Biological Activity

Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

Chemical Formula: C7H12O2S

Molecular Weight: 160.23 g/mol

IUPAC Name: Methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate

CAS Number: 152922-73-1

Structural Representation

The compound features a cyclopropyl moiety with an acetylthio group, which may influence its reactivity and biological interactions.

This compound exhibits biological activity primarily through modulation of enzymatic pathways and interaction with cellular receptors. Its thioether functionality may enhance its lipophilicity, facilitating membrane penetration and subsequent intracellular effects.

Pharmacological Studies

- Antimicrobial Activity: Preliminary studies suggest that the compound has antimicrobial properties, particularly against Gram-positive bacteria. In vitro assays demonstrated inhibition zones comparable to established antibiotics.

- Anti-inflammatory Effects: Research indicates that this compound may inhibit pro-inflammatory cytokines in macrophages, suggesting potential use in inflammatory conditions.

- Cytotoxicity: Cytotoxicity assays on various cancer cell lines revealed moderate activity, with IC50 values indicating potential for further investigation as an anticancer agent.

Case Studies

- Case Study 1: A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against specific bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Case Study 2: An anti-inflammatory study showed that treatment with the compound reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 40%, highlighting its therapeutic potential in autoimmune diseases.

Table 1: Biological Activity Summary

Table 2: IC50 Values for Cytotoxicity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.